Cas no 162739-31-3 (12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6-(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI))
![12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6-(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI) structure](https://de.kuujia.com/scimg/cas/162739-31-3x500.png)
162739-31-3 structure
Produktname:12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6-(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI)
12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6-(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6-(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI)
- 12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6
- 2-Methyl-2-propanyl 2-[(2S,3S)-2-hydroxy-4-phenyl-3-({N-[(2-pyrid inylmethoxy)carbonyl]-L-valyl}amino)butyl]-2-(4-methoxybenzyl)hyd razinecarboxylate
- DTXSID40936738
- 2-pyridylmethyl N-[(1S)-1-[[(1S,2S)-1-benzyl-3-[(tert-butoxycarbonylamino)-[(4-methoxyphenyl)methyl]amino]-2-hydroxy-propyl]carbamoyl]-2-methyl-propyl]carbamate
- 5S-N-((2-Pyridinyl)methoxycarbonyl)-L-valinylamino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-p-methoxyphenyl-6-phenyl-2-azahexane
- N-(4-{2-[tert-Butoxy(hydroxy)methylidene]-1-[(4-methoxyphenyl)methyl]hydrazinyl}-3-hydroxy-1-phenylbutan-2-yl)-2-({hydroxy[(pyridin-2-yl)methoxy]methylidene}amino)-3-methylbutanimidic acid
- 162739-31-3
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- Inchi: InChI=1S/C35H47N5O7/c1-24(2)31(38-33(43)46-23-27-14-10-11-19-36-27)32(42)37-29(20-25-12-8-7-9-13-25)30(41)22-40(39-34(44)47-35(3,4)5)21-26-15-17-28(45-6)18-16-26/h7-19,24,29-31,41H,20-23H2,1-6H3,(H,37,42)(H,38,43)(H,39,44)
- InChI-Schlüssel: MWPJNZMRCWVSLC-UHFFFAOYSA-N
- Lächelt: COC1C=CC(CN(CC(C(NC(C(C(C)C)NC(OCC2=CC=CC=N2)=O)=O)CC2C=CC=CC=2)O)NC(OC(C)(C)C)=O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 649.34781
- Monoisotopenmasse: 649.348
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 18
- Komplexität: 947
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 151Ų
- XLogP3: 4.9
Experimentelle Eigenschaften
- Dichte: 1.191
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.568
- PSA: 151.35
12-Oxa-2,5,9,10-tetraazatetradecanoicacid,7-hydroxy-9-[(4-methoxyphenyl)methyl]-13,13-dimethyl-3-(1-methylethyl)-4,11-dioxo-6-(phenylmethyl)-,2-pyridinylmethyl ester, [3S-(3R*,6R*,7R*)]- (9CI) Verwandte Literatur
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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